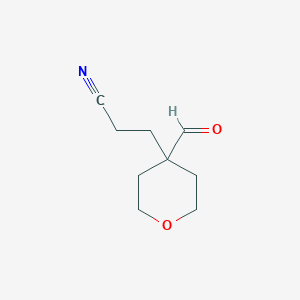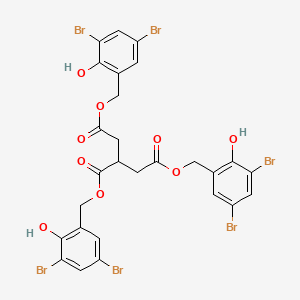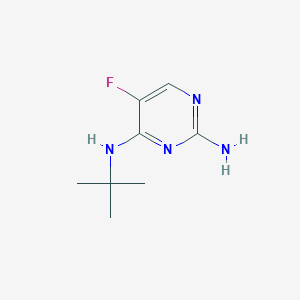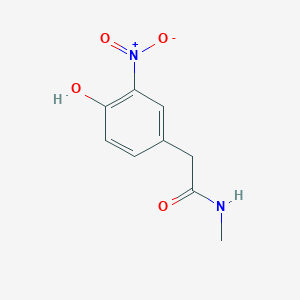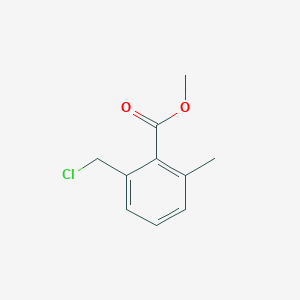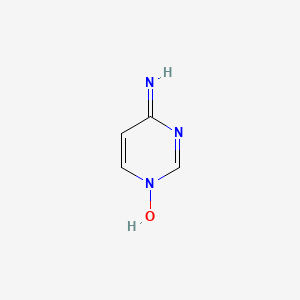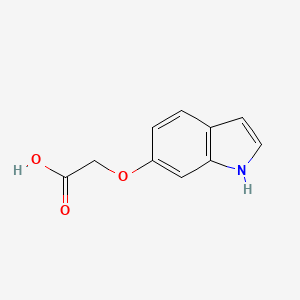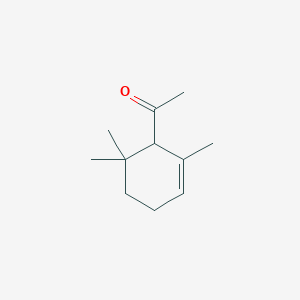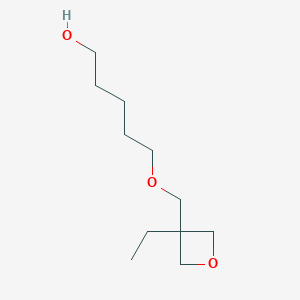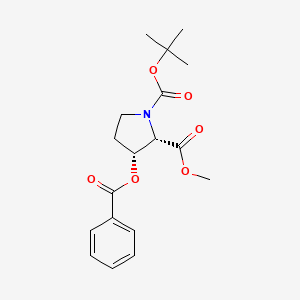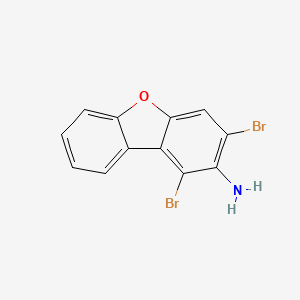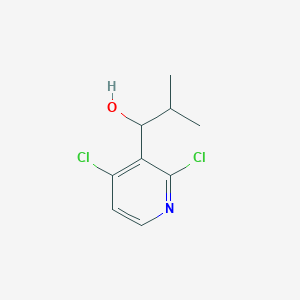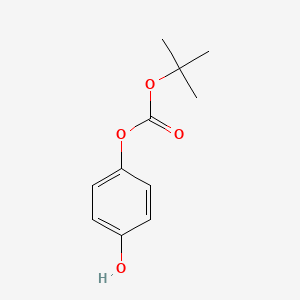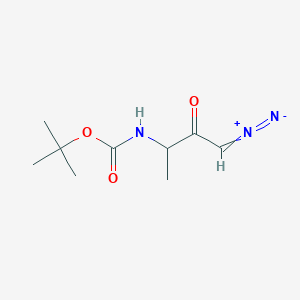
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate
Descripción general
Descripción
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate is a diazo compound that contains a diazo group (-N=N-) and a tert-butoxycarbonyl (Boc) protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate can be synthesized through the Arndt-Eistert reaction, which involves the conversion of an α-amino acid to a β-amino acid using diazomethane . The reaction typically requires the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction conditions must be carefully controlled to ensure the formation of the desired diazo compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger quantities of reagents, and ensuring the safety and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate undergoes various types of reactions, including:
Carbene Transfer Reactions: The diazo group can generate carbenes, which can insert into C-H, N-H, O-H, S-H, and Si-H bonds.
Cyclopropanation: The compound can react with alkenes to form cyclopropane derivatives.
Substitution Reactions: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include metal triflates, which activate the diazo group to generate carbenes . Solvents such as dichloromethane and acetone are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include cyclic urethanes, oxazinanones, and cyclopropane derivatives .
Aplicaciones Científicas De Investigación
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate has several scientific research applications:
Organic Synthesis: It is used in the synthesis of complex organic molecules through carbene transfer reactions.
Medicinal Chemistry: The compound can be used to modify biologically active molecules, potentially leading to new pharmaceuticals.
Material Science: It can be used to create novel materials with unique properties through its reactivity with various substrates.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate involves the generation of carbenes from the diazo group. These carbenes can insert into various bonds, leading to the formation of new chemical structures . The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparación Con Compuestos Similares
Similar Compounds
1-Diazo-3-(tert-butoxycarbonylamino)-3-phenylpropan-2-one: Similar in structure but contains a phenyl group instead of a butanone group.
1-Diazo-3-(tert-butoxycarbonylamino)-4-methylpentan-2-one: Similar but contains a methylpentan group.
Uniqueness
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate is unique due to its specific structure, which allows for the generation of carbenes and its reactivity in various organic synthesis reactions. Its tert-butoxycarbonyl protected amino group also provides stability and selectivity in reactions .
Propiedades
Fórmula molecular |
C9H15N3O3 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14) |
Clave InChI |
XPHQCGACMYIDJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
